molecular formula C21H28N4O B6800131 2,5-dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide

2,5-dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6800131
M. Wt: 352.5 g/mol
InChI Key: SGNXSVMJUDDRPI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a tetrahydroimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 2,5-dimethylpyrrole, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Synthesis of the Tetrahydroimidazo[1,2-a]pyridine Moiety: This can be synthesized separately through a series of condensation reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The final step involves coupling the synthesized moieties using reagents like carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrolidine ring, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules, which could be explored for therapeutic purposes.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific molecular targets could lead to the development of new drugs.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can be tailored to produce compounds with desired properties for various applications.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-phenylpyrrolidine-1-carboxamide: Lacks the tetrahydroimidazo[1,2-a]pyridine moiety, potentially altering its biological activity.

    3-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and binding properties.

    2,5-Dimethyl-3-phenylpyrrolidine: Lacks the carboxamide and tetrahydroimidazo[1,2-a]pyridine moieties, significantly altering its chemical and biological properties.

Uniqueness

The uniqueness of 2,5-dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrrolidine and tetrahydroimidazo[1,2-a]pyridine moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-15-13-19(17-7-4-3-5-8-17)16(2)25(15)21(26)23-14-18-9-6-11-24-12-10-22-20(18)24/h3-5,7-8,10,12,15-16,18-19H,6,9,11,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXSVMJUDDRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N1C(=O)NCC2CCCN3C2=NC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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